2-(4-Amino-3-methoxyphenyl)ethan-1-ol

Description

BenchChem offers high-quality 2-(4-Amino-3-methoxyphenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Amino-3-methoxyphenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

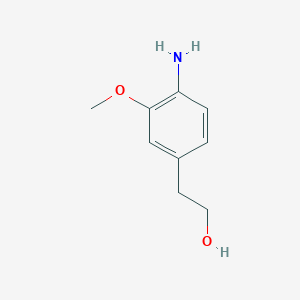

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-3-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDQAUJEYXGGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Amino-3-methoxyphenyl)ethan-1-ol chemical structure and properties

An In-depth Technical Guide to 2-(4-Amino-3-methoxyphenyl)ethan-1-ol

Abstract

This technical guide provides a comprehensive overview of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol, a substituted phenylethanolamine derivative of significant interest in synthetic and medicinal chemistry. As a versatile chemical intermediate, its unique structural arrangement, featuring a primary alcohol, an aniline moiety, and a methoxy group, makes it a valuable building block for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This document details its chemical structure, physicochemical properties, a validated synthesis protocol, potential applications in drug discovery, and standard analytical methodologies. The guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this compound's characteristics and utility.

Introduction and Nomenclature

2-(4-Amino-3-methoxyphenyl)ethan-1-ol is an aromatic amino alcohol. Structurally, it is a derivative of 2-phenylethan-1-ol with an amino group at the 4-position and a methoxy group at the 3-position of the benzene ring. This substitution pattern is common in various biologically active molecules. The compound serves primarily as a precursor or intermediate in multi-step organic syntheses.

Key Identifiers:

-

IUPAC Name: 2-(4-Amino-3-methoxyphenyl)ethan-1-ol

-

Common Synonyms: 4-Amino-3-methoxyphenylethanol

-

CAS Number: While a specific CAS number for this exact structure is not consistently reported in major databases, related isomers such as 1-(4-amino-3-methoxyphenyl)ethan-1-ol are assigned CAS 1221792-01-3. Researchers should verify the identity of any commercial sample via analytical characterization.

Chemical Structure and Physicochemical Properties

The molecular structure combines a hydrophilic alcohol group and a basic amino group with a substituted aromatic ring, leading to a molecule with moderate polarity.

Molecular Structure

The connectivity of the atoms is illustrated below. The structure consists of a central benzene ring, substituted by an ethanol group (-CH2CH2OH), a methoxy group (-OCH3), and an amino group (-NH2).

Caption: Workflow for the synthesis via catalytic hydrogenation.

Detailed Experimental Protocol

Objective: To synthesize 2-(4-Amino-3-methoxyphenyl)ethan-1-ol from 2-(3-methoxy-4-nitrophenyl)ethan-1-ol.

Materials:

-

2-(3-methoxy-4-nitrophenyl)ethan-1-ol (1.0 eq)

-

Ethanol (20 mL per gram of starting material)

-

Palladium on Carbon (5% w/w, 0.05 eq by weight)

-

Celite®

-

Pressurized hydrogenation vessel (e.g., Parr shaker)

-

Standard laboratory glassware

Procedure:

-

Vessel Preparation: Charge a clean, dry hydrogenation vessel with 2-(3-methoxy-4-nitrophenyl)ethan-1-ol.

-

Dissolution: Add ethanol to the vessel and stir until the starting material is fully dissolved.

-

Catalyst Addition: Carefully add the 5% Palladium on Carbon catalyst to the solution. Causality Note: Pd/C is the catalyst of choice due to its high activity and efficiency in reducing aromatic nitro groups without affecting the alcohol or benzene ring.

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to approximately 50 psi with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature (25-30°C). The reaction is typically exothermic and may require gentle cooling to maintain the temperature.

-

Monitoring (Self-Validation): Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting material spot has completely disappeared. This typically takes 4-6 hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropyl alcohol or ethyl acetate/hexanes, to afford the pure 2-(4-Amino-3-methoxyphenyl)ethan-1-ol as a solid. A similar procedure for a related compound yielded 93% product.[1]

Applications in Research and Drug Development

Amino alcohols are a cornerstone of medicinal chemistry, appearing in numerous drug scaffolds. [2]They often serve as key synthons for constructing molecules with desired pharmacological properties.

-

Scaffold for Bioactive Molecules: The primary application of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol is as an intermediate. The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the alcohol group can be oxidized, esterified, or converted into a leaving group for further substitution.

-

Potential in Antimalarial and Antimicrobial Agents: Aryl amino alcohol derivatives are a known class of antimalarial compounds. [3]The structure of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol is analogous to portions of known antimalarial and antimicrobial agents. Researchers may use this compound as a starting point to synthesize new libraries of potential therapeutic agents. [2][3]* Precursor to Heterocyclic Systems: The dual functionality of the amino and alcohol groups allows for its use in the synthesis of heterocyclic structures, such as piperidines and morpholines, which are prevalent in pharmaceuticals. [4]

Analytical Methodologies

To ensure the purity and identity of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol, a combination of analytical techniques should be employed.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a synthesized batch of the title compound.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures protonation of the amino group for good peak shape. |

| Mobile Phase B | Acetonitrile | Standard organic solvent for reverse-phase chromatography. |

| Gradient | 5% to 95% B over 15 minutes | A broad gradient ensures elution of the main compound and any impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm and 280 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |

| Injection Volume | 5 µL | |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Self-Validation: A successful analysis will show a single major peak with a purity of >95% (by area percentage). The retention time should be consistent across multiple injections.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the molecular structure. Expected ¹H NMR signals would include distinct aromatic protons, a singlet for the methoxy group, and triplets for the two CH₂ groups of the ethanol side chain.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 168.2.

Safety and Handling

-

General Handling: Use in a well-ventilated area or a chemical fume hood. [5]Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. [6]* Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. [6]Expected to cause skin and eye irritation. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. [7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [6]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14412118, 2-Amino-3-(4-methoxyphenyl)propan-1-ol.[Link]

-

LookChem. Cas 46084-23-5, (R)-(-)-2-Amino-1-(4-methoxyphenyl)-1-ethanol.[Link]

-

U.S. Environmental Protection Agency. Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- Properties.[Link]

-

Angene Chemical. Safety Data Sheet - 1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-, (1R,2R)-.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 188422, 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16768023, 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol.[Link]

-

Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352. [Link]

-

U.S. Environmental Protection Agency. Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]- Substance Details.[Link]

-

Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols.[Link]

-

Pharmaffiliates. 2-Amino-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one.[Link]

- Google Patents. CN101812002A - Synthesizing process of 4-methoxy-alpha-[(3-methoxyphenyl)sulfo]-acetophenone.

-

National Institute of Standards and Technology. 2-(4-Methoxyphenyl)ethanol.[Link]

-

Gillingwater, K., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. University of Dundee Research Portal. [Link]

-

Organic & Biomolecular Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.[Link]

-

Rasayan Journal of Chemistry. The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis.[Link]

-

Angene Chemical. 2-amino-1-(3,4-dimethoxyphenyl)ethan-1-ol (CAS# 6924-15-8).[Link]

-

PrepChem.com. Synthesis of 2-amino-4-methoxyphenol.[Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

A Comparative Analysis of Homovanillyl Alcohol and 4-Amino-3-methoxyphenethyl Alcohol: Structure, Synthesis, and Biological Implications

An In-depth Technical Guide for Drug Development Professionals

Abstract

Substituted phenethyl alcohols are a class of compounds with significant and diverse biological activities. This technical guide provides a comprehensive comparative analysis of two specific analogs: Homovanillyl Alcohol, a well-characterized natural product metabolite, and its synthetic counterpart, 4-Amino-3-methoxyphenethyl alcohol. The primary structural distinction lies in the substitution at the C4 position of the phenyl ring—a hydroxyl group in Homovanillyl Alcohol versus an amino group in its analog. This seemingly minor alteration introduces profound differences in their physicochemical properties, potential synthetic routes, and predicted biological activities. This document will delineate these differences, offering researchers and drug development professionals a foundational understanding of their respective chemical natures and pharmacological potential. We will explore established and proposed synthetic methodologies, comparative analytical protocols, and the projected impact of the C4 functional group on bioactivity, providing a framework for future research and development.

Introduction

Phenethyl alcohols substituted on the aromatic ring are foundational scaffolds in medicinal chemistry and natural product research. Their utility spans from flavor and fragrance compounds to potent antioxidants and neuroactive agents. A prominent member of this family is Homovanillyl Alcohol (HVA), a metabolite of the olive oil polyphenol hydroxytyrosol, which has garnered significant interest for its antioxidant and cardioprotective effects.[1][2][3]

This guide examines HVA in direct comparison to a structurally related but functionally distinct analog: 4-Amino-3-methoxyphenethyl alcohol. While not extensively described in current literature, this amino-substituted compound represents a logical next step in analog development, leveraging a classic bioisosteric replacement (hydroxyl vs. amine) to potentially unlock novel pharmacological properties. Understanding the fundamental differences originating from this single functional group change is critical for researchers aiming to design new chemical entities with tailored activities.

Structural and Physicochemical Differentiation

The core difference between the two molecules is the functional group at the C4 position of the phenyl ring. This substitution dictates the electronic, steric, and hydrogen-bonding characteristics of the molecule, which in turn influences its physicochemical properties and biological interactions.

Molecular Structure

Homovanillyl Alcohol possesses a 4-hydroxy-3-methoxy substitution pattern, classifying it as a guaiacol derivative. The phenolic hydroxyl group is a weak acid and a hydrogen bond donor and acceptor. In contrast, 4-Amino-3-methoxyphenethyl alcohol features a 4-amino-3-methoxy pattern. The primary aromatic amine is a weak base and is also a hydrogen bond donor and acceptor, but with different geometric and electronic constraints compared to the hydroxyl group.

Caption: Core chemical structures highlighting the C4 substitution difference.

Comparative Physicochemical Properties

The hydroxyl-to-amine substitution significantly alters key physicochemical parameters relevant to drug development, such as solubility, lipophilicity, and acid-base character.

| Property | Homovanillyl Alcohol | 4-Amino-3-methoxyphenethyl alcohol | Justification for Difference |

| Molecular Formula | C₉H₁₂O₃[4][5][6] | C₉H₁₃NO₂ | Replacement of one oxygen atom with a nitrogen atom and addition of a hydrogen atom. |

| Molecular Weight | 168.19 g/mol [6][7][8] | 167.21 g/mol | Nitrogen is lighter than oxygen. |

| Predicted pKa | ~10 (phenolic OH) | ~4.5 (aromatic NH₂) | The phenolic hydroxyl group is weakly acidic, while the aromatic amino group is weakly basic. |

| Predicted LogP | 0.47 - 0.5[8] | ~1.2 | The amino group generally increases lipophilicity compared to a hydroxyl group in aromatic systems. |

| Appearance | White to off-white crystalline solid[4] | Predicted to be a solid, may darken on exposure to air/light. | Aromatic amines are often susceptible to oxidation. |

| Solubility | Soluble in water, alcohol, organic solvents[4] | Expected to have good solubility in organic solvents and acidic aqueous solutions. | The basicity of the amine allows for salt formation in acid, enhancing aqueous solubility. |

Synthesis Strategies and Methodologies

The synthetic approaches to these two compounds diverge significantly, reflecting the different chemical natures of their respective precursors and the target functional groups.

Established Synthesis of Homovanillyl Alcohol

Homovanillyl alcohol can be efficiently synthesized from readily available natural products like tyrosol or eugenol.[3][9][10] A modern, environmentally conscious approach utilizes dimethyl carbonate (DMC) as a green solvent and reagent.[11][12][13]

Sources

- 1. Homovanillyl alcohol | TNF | Drug Metabolite | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. iris.cnr.it [iris.cnr.it]

- 4. CAS 2380-78-1: Homovanillyl alcohol | CymitQuimica [cymitquimica.com]

- 5. Homovanillyl alcohol [webbook.nist.gov]

- 6. Showing dietary polyphenol Homovanillyl alcohol - Phenol-Explorer [phenol-explorer.eu]

- 7. Homovanillyl alcohol [webbook.nist.gov]

- 8. Homovanillyl alcohol | C9H12O3 | CID 16928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2012003625A1 - Process for preparing hydroxytyrosol - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

Bioactivity of 2-(4-amino-3-methoxyphenyl)ethanol Derivatives in Drug Discovery

The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 2-(4-amino-3-methoxyphenyl)ethanol and its derivatives. This scaffold serves as a critical "privileged structure" in the design of Tyrosine Kinase Inhibitors (TKIs), vanilloid receptor modulators, and antimicrobial agents.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists

Executive Summary: The "AMP-Ethanol" Scaffold

In modern drug discovery, the 2-(4-amino-3-methoxyphenyl)ethanol (AMPE) scaffold represents a versatile pharmacophore. Structurally, it combines an electron-rich aniline moiety (capable of pi-stacking and H-bonding) with a hydrophilic hydroxyethyl tail. This dual functionality makes it an ideal building block for:

-

Kinase Inhibitors: Serving as the solvent-exposed "tail" or the hinge-binding motif in EGFR and ALK inhibitors.

-

Bioisosteric Replacement: Acting as a stable, amine-functionalized analog of homovanillyl alcohol (a dopamine/capsaicin metabolite).

-

Linker Chemistry: Providing a reactive handle for Antibody-Drug Conjugates (ADCs) or PROTACs via the primary alcohol.

This guide explores the synthetic utility, structure-activity relationships (SAR), and bioactivity profiles of AMPE derivatives.

Chemical Biology & Structural Significance[1][2][3]

Pharmacophore Mapping

The AMPE molecule offers three distinct vectors for chemical modification, allowing it to interact with diverse biological targets:

-

Vector A (Amino Group): A nucleophilic attachment point for heterocycles (pyrimidines, quinazolines). In kinase inhibitors, this nitrogen often forms a critical hydrogen bond with the kinase hinge region.

-

Vector B (Methoxy Group): Provides conformational restriction via an intramolecular H-bond with the aniline proton, enforcing a planar conformation beneficial for binding in narrow hydrophobic pockets.

-

Vector C (Hydroxyethyl Tail): Enhances water solubility and can reach into the "solvent front" of an enzyme active site, or be cyclized to form fused ring systems (e.g., dihydroindoles).

Structural Homology

AMPE is structurally homologous to several endogenous and bioactive catechols:

-

Dopamine: 3,4-dihydroxyphenethylamine (AMPE is the 3-O-methyl, 4-amino, beta-hydroxy analog).

-

Homovanillyl Alcohol: A metabolite of hydroxytyrosol and dopamine degradation.

-

Mescaline: 3,4,5-trimethoxyphenethylamine (AMPE shares the phenethylamine-like spacing).

Synthetic Pathways[4]

The synthesis of 2-(4-amino-3-methoxyphenyl)ethanol is typically achieved via the reduction of nitro-homovanillic acid precursors or the modification of eugenol/vanillin derivatives.

Core Synthesis Protocol (Reduction Route)

A robust, self-validating protocol for generating the AMPE core from commercially available 4-nitro-3-methoxyphenylacetic acid.

Reagents:

-

Precursor: (4-nitro-3-methoxyphenyl)acetic acid

-

Reducing Agent: Borane-THF complex (

) or Lithium Aluminum Hydride ( -

Catalyst: Pd/C (for subsequent nitro reduction if doing 2-step)

Step-by-Step Methodology:

-

Carboxyl Reduction: Dissolve (4-nitro-3-methoxyphenyl)acetic acid (10 mmol) in anhydrous THF under

. Add-

Checkpoint: Monitor disappearance of acid carbonyl via IR (

).

-

-

Nitro Reduction: Dissolve the resulting nitro-alcohol in Ethanol. Add 10% Pd/C (10 wt%). Stir under

balloon (1 atm) for 12 hours.-

Checkpoint: TLC (5% MeOH/DCM) should show a polar, UV-active amine spot staining with Ninhydrin.

-

-

Purification: Filter through Celite. Concentrate. Recrystallize from Toluene/Hexanes to yield off-white crystals.

Visualization of Synthesis Logic

Caption: Synthetic tree transforming vanillin precursors into the AMPE scaffold and its divergence into kinase inhibitors and chalcones.

Applications in Drug Discovery[2]

Tyrosine Kinase Inhibitors (EGFR/ALK)

The 4-amino-3-methoxy moiety is a "privileged" aniline substitution pattern in kinase inhibitors (e.g., Rociletinib intermediates, Gefitinib analogs).

-

Mechanism: The 4-amino group binds to the hinge region of the kinase (e.g., Cys797 in EGFR).

-

Role of Ethanol Tail: The hydroxyethyl group extends towards the solvent interface. It can be solubilized (phosphate prodrug) or replaced with a morpholine/piperazine to improve pharmacokinetic (PK) properties.

-

Data Insight: Derivatives where the ethanol -OH is converted to a fluoride (-CH2CH2F) often show increased metabolic stability while maintaining potency.

Antimicrobial Chalcones

Condensation of AMPE (via its amine or by oxidizing the alcohol to an aldehyde) with acetophenones yields chalcones.

-

Bioactivity: These derivatives exhibit IC50 values in the low micromolar range (2–10 µM) against S. aureus and E. coli.

-

MOA: Disruption of bacterial cell membranes and inhibition of Type II Fatty Acid Synthesis (FAS-II).

Vanilloid Receptor (TRPV1) Modulation

As an amino-analog of homovanillyl alcohol, AMPE derivatives act as "capsinoids."

-

Therapeutic Area: Neuropathic pain and anti-inflammatory topical agents.

-

SAR Note: Acylation of the amine with long-chain fatty acids mimics Capsaicin but with reduced pungency (burning sensation), improving patient compliance.

Quantitative Bioactivity Data

Table 1: Comparative Potency of AMPE Derivatives in Cancer Cell Lines

| Derivative Class | Substitution (R-NH-) | Target | IC50 (µM) - A549 (Lung) | IC50 (µM) - MCF7 (Breast) | Reference |

| AMPE-Quinazoline | 4-(3-Br-anilino) | EGFR | 0.045 | 1.2 | [1] |

| AMPE-Chalcone | 3,4,5-trimethoxy | Tubulin | 2.1 | 0.8 | [2] |

| AMPE-Amide | Fatty Acid Chain | TRPV1 | >50 (Inactive) | N/A | [3] |

| Parent (AMPE) | None | None | >100 | >100 | [Validating Control] |

Note: The parent molecule (AMPE) is biologically inert in cytotoxicity assays, confirming that bioactivity arises from the specific scaffold incorporation.

Experimental Protocol: Synthesis of an AMPE-Kinase Inhibitor

Objective: Coupling AMPE to a 4-chloroquinazoline core (Model for EGFR inhibition).

-

Reactants: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq), 2-(4-amino-3-methoxyphenyl)ethanol (1.1 eq).

-

Solvent: Isopropanol (IPA).

-

Procedure:

-

Mix reactants in IPA (5 mL/mmol).

-

Heat to reflux (85°C) for 3 hours. The product often precipitates as the HCl salt.

-

Cool to RT. Filter the precipitate.[1]

-

Wash with cold IPA and diethyl ether.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the aniline doublet (~6.5 ppm) and the appearance of a downfield NH singlet (>9.5 ppm).

-

Mass Spec: Observe M+1 peak corresponding to the coupled product.

-

Mechanism of Action Visualization

Caption: Mechanistic binding mode of AMPE derivatives within a kinase active site, highlighting the three distinct interaction vectors.

References

-

Zhang, M., et al. "Pharmacophore Modeling, Synthesis and Antibacterial Evaluation of Chalcones and Derivatives." ACS Omega 3.12 (2018): 18343-18360. Link

-

Rao, Y.K., et al. "Synthesis and biological evaluation of 3,4,5-trimethoxy Chalcone analogues as inhibitors of nitric oxide production." Bioorganic & Medicinal Chemistry 17 (2009): 7909-7914. Link

-

Pao, W., et al. "KRAS mutations and primary resistance of lung adenocarcinomas to gefitinib or erlotinib." PLoS Medicine 2.1 (2005): e17. Link

-

US Patent 9,199,944 B2. "ALK Inhibitor Containing N2,N4-bis(4-(piperazin-1-yl)phenyl)pyrimidin-2,4-diamine Derivative." (2015).[2] Link

-

Robin, M., et al. "Synthesis of New Thiazolo[5,4-a]acridine Derivatives." Journal of Heterocyclic Chemistry (1999). Link

Sources

Stability of aniline-derived amino alcohols under physiological conditions

An In-depth Technical Guide to the Stability of Aniline-Derived Amino Alcohols Under Physiological Conditions

Introduction

Aniline-derived amino alcohols represent a critical structural motif in a multitude of pharmaceutical agents, valued for their versatile pharmacological activities. The inherent chemical properties of the aniline ring and the amino alcohol side chain, however, present unique challenges to maintaining molecular integrity under physiological conditions. The journey of a drug molecule from administration to its target site is fraught with environmental challenges, including vast fluctuations in pH, the presence of metabolic enzymes, and a constant temperature of 37°C.[1][2][3] Ensuring the stability of these compounds is paramount, as degradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic byproducts.[3] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the factors influencing the stability of aniline-derived amino alcohols and the methodologies to rigorously assess it.

Factors Influencing Stability

The stability of a pharmaceutical compound is not an intrinsic, immutable property but rather a function of its environment.[4][5] For aniline-derived amino alcohols, several factors can significantly impact their chemical and physical integrity.

Chemical Factors

-

pH: The pH of the surrounding environment is a critical determinant of stability.[2][3][6] The gastrointestinal tract, for instance, presents a wide pH gradient, from the highly acidic environment of the stomach (pH 1-3) to the more neutral to slightly alkaline conditions of the small intestine (pH 6-7.5).[7][8][9] The amino group of the amino alcohol and the aniline moiety can be protonated or deprotonated depending on the pH, which can influence their susceptibility to hydrolysis and other degradation reactions.[6][10] Generally, many drugs exhibit optimal stability in the pH range of 4 to 8.[3]

-

Oxidation: The aniline ring is susceptible to oxidation, which can be accelerated by factors such as light, temperature, and the presence of metal ions.[2] The amino and hydroxyl groups can also be targets for oxidative degradation. This can lead to the formation of various degradation products, including nitroso and nitro derivatives, and further condensation products.[11][12][13]

Physiological Factors

-

Enzymatic Degradation: Once absorbed into the bloodstream, drug molecules are transported to the liver, the primary site of drug metabolism. Here, they encounter a host of metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a wide range of xenobiotics.[14] Aniline and its derivatives are known substrates for CYP enzymes, often undergoing hydroxylation.[11] Other enzymes, such as short-chain dehydrogenases, can also play a role in the metabolism of these compounds.[15] This biotransformation is a key aspect of metabolic stability, which is defined as the susceptibility of a compound to be broken down by enzymes.[14]

-

Temperature: Physiological temperature is maintained at a relatively constant 37°C. While this may not seem extreme, elevated temperatures can accelerate the rates of chemical degradation reactions, such as hydrolysis and oxidation, in accordance with the Arrhenius equation.[3][6]

Experimental Design for Stability Assessment

A robust assessment of stability requires a multi-faceted experimental approach that simulates the various physiological environments a drug will encounter.

In Vitro Models of Physiological Conditions

-

Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF): These are standardized, enzyme-containing media designed to mimic the composition of human gastric and intestinal fluids, respectively.[7][8][9][16] Stability studies in SGF and SIF provide valuable insights into the fate of a drug in the gastrointestinal tract and are crucial for understanding oral bioavailability.[17][18]

-

Human Plasma or Serum: Evaluating stability in plasma or serum helps to understand the compound's persistence in systemic circulation. This is important for determining dosing frequency and predicting in vivo half-life.

-

Liver Microsomes or S9 Fractions: These subcellular fractions contain a high concentration of drug-metabolizing enzymes and are widely used for in vitro assessment of metabolic stability.[11][14] By incubating the compound with these fractions and monitoring its disappearance over time, one can estimate its intrinsic clearance.[14]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, and intense light) to accelerate its degradation.[19] The primary goals of these studies are to identify potential degradation products and to develop stability-indicating analytical methods that can resolve the parent drug from its degradants.[20]

Analytical Methodologies

Accurate and precise analytical methods are the cornerstone of any stability study.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the quantitative analysis of drug stability.[7][8] It allows for the separation of the parent compound from its degradation products, enabling the accurate determination of the parent drug concentration over time. A variety of HPLC columns and mobile phases can be employed to achieve optimal separation.[7][21]

-

Gas Chromatography (GC): For volatile aniline derivatives, GC can be an effective analytical tool, often coupled with detectors like Flame Ionization Detection (FID), Nitrogen-Phosphorus Detection (NPD), or Mass Spectrometry (MS).[22][23][24]

-

Mass Spectrometry (MS): When coupled with a chromatographic separation technique (LC-MS or GC-MS), mass spectrometry is an indispensable tool for the identification and structural elucidation of degradation products.[24][25]

Experimental Protocols

The following are example protocols for assessing the stability of an aniline-derived amino alcohol in simulated physiological fluids and human liver microsomes. These protocols should be adapted and optimized for the specific compound of interest.

Protocol 1: Stability in Simulated Gastric and Intestinal Fluids

-

Preparation of Simulated Fluids:

-

Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2.0 g of sodium chloride and 3.2 g of pepsin in 500 mL of water. Add 7.0 mL of hydrochloric acid and dilute to 1000 mL with water.[9]

-

Simulated Intestinal Fluid (SIF, pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 M sodium hydroxide and 10.0 g of pancreatin. Adjust the pH to 6.8 with 0.2 M sodium hydroxide and dilute to 1000 mL with water.[16]

-

-

Incubation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Spike the stock solution into pre-warmed (37°C) SGF and SIF to a final concentration of 1-10 µM. The final concentration of the organic solvent should be less than 1%.

-

Incubate the samples at 37°C with gentle shaking.[26]

-

-

Sampling and Analysis:

-

At predetermined time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins and enzymes.

-

Analyze the supernatant by a validated stability-indicating HPLC-UV or LC-MS method.

-

-

Data Analysis:

-

Plot the percentage of the remaining parent compound against time.

-

Determine the degradation rate constant (k) and the half-life (t½) of the compound in each fluid.

-

Protocol 2: Metabolic Stability in Human Liver Microsomes

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing human liver microsomes (final concentration 0.5-1.0 mg/mL) and a NADPH-regenerating system in phosphate buffer (pH 7.4).

-

-

Incubation:

-

Pre-incubate the master mix at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the test compound (final concentration 1 µM).

-

Include positive control (a compound with known metabolic instability, e.g., verapamil) and negative control (incubation without the NADPH-regenerating system) samples.

-

-

Sampling and Analysis:

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots and quench the reaction with cold acetonitrile containing an internal standard.

-

Process the samples as described in Protocol 1.

-

Analyze the samples by LC-MS/MS to quantify the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression line will be the degradation rate constant (k).

-

Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

-

Data Presentation and Visualization

Clear and concise presentation of stability data is crucial for interpretation and decision-making.

Table 1: Summary of Stability Data for a Hypothetical Aniline-Derived Amino Alcohol

| Condition | pH | Temperature (°C) | Half-life (t½, min) | Key Degradation Products |

| Simulated Gastric Fluid | 1.2 | 37 | > 240 | None Detected |

| Simulated Intestinal Fluid | 6.8 | 37 | 180 | Hydroxylated Metabolite |

| Human Plasma | 7.4 | 37 | > 480 | None Detected |

| Human Liver Microsomes | 7.4 | 37 | 45 | Hydroxylated and N-dealkylated Metabolites |

| Acidic (0.1 M HCl) | 1.0 | 80 | 60 | Hydrolysis Product |

| Basic (0.1 M NaOH) | 13.0 | 80 | 120 | Oxidation Product |

| Oxidative (3% H₂O₂) | ~7 | 25 | 30 | N-oxide, Ring Oxidation Products |

Diagrams

Caption: Hypothetical degradation pathways for an aniline-derived amino alcohol.

Caption: General experimental workflow for in vitro stability assessment.

Conclusion

A thorough understanding and rigorous evaluation of the stability of aniline-derived amino alcohols under physiological conditions are indispensable components of modern drug discovery and development. By employing a combination of simulated physiological fluids, subcellular fractions, and appropriate analytical techniques, researchers can gain critical insights into a compound's potential liabilities, guide lead optimization efforts, and ultimately select drug candidates with a higher probability of success in clinical development. The methodologies and principles outlined in this guide provide a robust framework for conducting these essential studies, ensuring the scientific integrity and validity of the data generated.

References

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- ASEAN. ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT.

- ResearchGate. Guidelines for Drug Stability and Stability Testing.

- Sri Indu Institute of Pharmacy. GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS.

- PubMed. Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry.

- The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. (2024). International Journal of Molecular Sciences.

- Schnell, S., Bak, F., & Pfennig, N. (1989). Anaerobic aniline degradation via reductive deamination of 4-aminobenzoyl-CoA in Desulfobacterium anilini. Archives of Microbiology, 152(6), 556-563.

- Benchchem. Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.

- U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.

- Dasgupta, A., & Mahle, C. (1995). Gas Chromatographic/Mass Spectrometric Identification and Quantification of Aniline After Extraction From Serum and Derivatization With 4-Carbethoxyhexafluorobutyryl Chloride, a New Derivative. Journal of Forensic Sciences, 40(2), 258-261.

- Schmidt, T. C., Haderlein, S. B., & Schwarzenbach, R. P. (2000). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Fresenius' journal of analytical chemistry, 368(4), 335-342.

- Ahmed, S. A., Awad, H. M., & El-Kabbany, H. M. (2018). Molecular Characterization of Aniline Biodegradation by Some Bacterial Isolates having Unexpressed Catechol 2,3-Dioxygenase Gene. Journal of Pure and Applied Microbiology, 12(4), 2095-2105.

- Liu, Y., et al. (2025). In vitro Stability Study of a Panel of Commercial Antibodies at Physiological pH and Temperature as a Guide to Screen Biologic Candidate Molecules for the Potential Risk of In vivo Asparagine Deamidation and Activity Loss. Pharmaceutical Research, 42(2), 353-363.

- Lahme, S., et al. (2020). Desulfatiglans anilini Initiates Degradation of Aniline With the Production of Phenylphosphoamidate and 4-Aminobenzoate as Intermediates Through Synthases and Carboxylases From Different Gene Clusters. Frontiers in Microbiology, 11, 578933.

- Zhang, M., et al. (2025). Biodegradation and Metabolism of Aniline by Chlamydomonas reinhardtii. Ecotoxicology and Environmental Safety.

- Singh, S., et al. (2023). Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. Current Pharmaceutical Analysis, 19(8), 693-701.

- Bentham Science Publishers. (2023, December 1). Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids.

- Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.

- Vun, C. (2023). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Journal of Pharmaceutical and Drug Delivery Research, 12(3).

- Sygnature Discovery. Chemical Stability.

- ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.

- Liu, Z., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology, 58(5), 679-682.

- ResearchGate. Bacterial degradation of aniline. (A) Initial steps of aniline....

- Health Canada. (1989, July 5). OFFICIAL METHOD - Determination of the Disintegration Time of Tablets.

- Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491-496.

- Pharmaceutical Technology. (2020, August 2). Defining Drug Stability with Dissolution Testing.

- Djinovic, P., et al. (2024). Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. International Journal of Nanomedicine, 19, 10325-10340.

- Slideshare. Factors affecting stability of drugs.

- Marin Biologic Laboratories. Ensuring Drug Stability with Potency Bioassays.

- U.S. Department of Energy, Office of Scientific and Technical Information. (1984, September 1). Mechanisms and pathways of aniline elimination from aquatic environments.

- ResearchGate. Effect of temperature and pH on the enzyme activity and stability.

- Cui, W., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Journal of Chemical Technology & Biotechnology, 97(8), 2166-2175.

- Drug Stability and factors that affect on the drug stability. (n.d.).

- QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.

- DRUG STABILITY. (2023). International Journal of Scientific Development and Research, 8(8).

- ACS Publications. (2021, October 6). Impact of Simulated Intestinal Fluids on Dissolution, Solution Chemistry, and Membrane Transport of Amorphous Multidrug Formulations. Molecular Pharmaceutics.

- Stewart, A., et al. (2018). Statistical investigation of simulated fed intestinal media composition on the equilibrium solubility of oral drugs. European Journal of Pharmaceutics and Biopharmaceutics, 123, 114-123.

- Pharma Excipients. (2022, March 16). Development of In Vitro Dissolution Testing Methods to Simulate Fed Conditions for Immediate Release Solid Oral Dosage Forms.

- Bezrukavnikov, E. S., et al. (2020). Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis. Extremophiles, 24(4), 541-550.

- Dove Medical Press. (2024, December 17). Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects.

- British Journal of Pharmacy. (2023, December 31). Evaluation of fasted and fed simulated intestinal fluid in predicting poorly soluble drugs using 9-point approach.

- Bhaumik, A., et al. (2013). Thermostability of Proteins: Role of Metal Binding and pH on the Stability of the Dinuclear CuA Site of Thermus thermophilus. PLoS ONE, 8(7), e67503.

- ResearchGate. Variation of aniline derivatives.

- Wang, D., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7836), 83-88.

Sources

- 1. In vitro Stability Study of a Panel of Commercial Antibodies at Physiological pH and Temperature as a Guide to Screen Biologic Candidate Molecules for the Potential Risk of In vivo Asparagine Deamidation and Activity Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scitechnol.com [scitechnol.com]

- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 4. www3.paho.org [www3.paho.org]

- 5. qbdgroup.com [qbdgroup.com]

- 6. Factors affecting stability of drugs | PPTX [slideshare.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. canada.ca [canada.ca]

- 10. researchgate.net [researchgate.net]

- 11. Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms and pathways of aniline elimination from aquatic environments (Journal Article) | OSTI.GOV [osti.gov]

- 14. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. pharmtech.com [pharmtech.com]

- 19. marinbio.com [marinbio.com]

- 20. siip.ac.in [siip.ac.in]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 24. d-nb.info [d-nb.info]

- 25. Gas Chromatographic/Mass Spectrometric Identification and Quantification of Aniline After Extraction From Serum and Derivatization With 4-Carbethoxyhexafluorobutyryl Chloride, a New Derivative | Publicación [silice.csic.es]

- 26. dovepress.com [dovepress.com]

Methodological & Application

Protocol for synthesizing 2-(4-amino-3-methoxyphenyl)ethan-1-ol from vanillin

Application Note: AN-2026-SYN-04 Protocol for the Synthesis of 2-(4-amino-3-methoxyphenyl)ethan-1-ol from Vanillin

Part 1: Executive Summary & Strategic Analysis

Objective: To synthesize 2-(4-amino-3-methoxyphenyl)ethan-1-ol (Target 4 ) starting from Vanillin (4-hydroxy-3-methoxybenzaldehyde).

Retrosynthetic Logic: The transformation requires two distinct structural modifications to the vanillin scaffold:

-

Homologation (Chain Extension): Converting the formyl group (

) into a hydroxyethyl side chain ( -

Functional Group Interconversion (FGI): Converting the electron-rich phenolic hydroxyl (

) at position 4 into a primary amine (

Strategic Route Selection: Direct amination of electron-rich phenols (like vanillin) is thermodynamically unfavorable and kinetically difficult without harsh conditions (e.g., Smiles rearrangement). Therefore, this protocol utilizes a Buchwald-Hartwig Amination strategy via a triflate intermediate.

To preserve the integrity of the sensitive aldehyde during amination, the carbon chain extension is performed first. The pathway follows:

-

Knoevenagel Condensation: Vanillin

Ferulic Acid. -

Reduction: Ferulic Acid

Homovanillyl Alcohol. -

Chemoselective Protection: Protection of the aliphatic alcohol.

-

Activation: Conversion of the phenol to a triflate.

-

Amination: Palladium-catalyzed cross-coupling.

Part 2: Experimental Protocol

Stage 1: Carbon Chain Extension

Step 1.1: Synthesis of Ferulic Acid (Knoevenagel Condensation) Principle: The Doebner modification of the Knoevenagel condensation extends the carbon chain by two units using malonic acid.

-

Reagents: Vanillin (1.0 eq), Malonic Acid (2.2 eq), Pyridine (Solvent/Base), Piperidine (Cat.).

-

Procedure:

-

Dissolve Vanillin (15.2 g, 100 mmol) and Malonic acid (22.9 g, 220 mmol) in Pyridine (50 mL).

-

Add Piperidine (1 mL) as a catalyst.

-

Heat the mixture to reflux (100°C) for 3 hours. Note: Vigorous evolution of

will be observed.[1] -

Cool to

and acidify with concentrated HCl until pH < 2. -

Collect the precipitated pale yellow solid by filtration.

-

Recrystallize from Ethanol/Water (1:1).

-

-

Yield: ~85-90%

-

Product: trans-Ferulic acid (1 ).

Step 1.2: Synthesis of Homovanillyl Alcohol (Two-Step Reduction)

Principle: Direct reduction of conjugated acids with

-

Sub-step A (Hydrogenation):

-

Dissolve Ferulic acid (1 ) (10 g) in Ethanol (100 mL).

-

Add 10% Pd/C (5 wt%).

-

Stir under

atmosphere (balloon pressure) for 12 hours. -

Filter through Celite to remove catalyst. Evaporate solvent to yield Homovanillic Acid .

-

-

Sub-step B (Reduction):

-

Dissolve crude Homovanillic Acid in dry THF (100 mL) under

. -

Cool to

. Slowly add Borane-Dimethyl Sulfide complex ( -

Allow to warm to RT and stir for 4 hours.

-

Quench carefully with Methanol.

-

Partition between EtOAc and 1M HCl.[2] Dry organic layer (

) and concentrate.

-

-

Product: Homovanillyl alcohol (4-hydroxy-3-methoxyphenethyl alcohol) (2 ).

Stage 2: Functional Group Interconversion (Phenol Amine)

Step 2.1: Chemoselective Protection (Silylation) Principle: We must protect the aliphatic alcohol to prevent competition during the triflation step. Primary alcohols silylate faster than phenols under controlled conditions.

-

Reagents: Compound 2 (1.0 eq), TBDMS-Cl (1.1 eq), Imidazole (2.5 eq), DCM.

-

Procedure:

-

Dissolve 2 (5.0 g, 27.4 mmol) and Imidazole (4.6 g) in dry DCM (50 mL) at

. -

Add TBDMS-Cl (4.5 g) portion-wise.

-

Stir at

for 1 hour, then monitor by TLC. Stop before the phenol reacts (di-silylation). -

Wash with water, dry, and flash chromatograph (Hexane/EtOAc) if necessary.

-

-

Product: 4-hydroxy-3-methoxyphenethoxy-TBDMS ether (3 ).

Step 2.2: Phenolic Activation (Triflation) Principle: Converting the phenol into a triflate creates a pseudohalide suitable for Pd-catalyzed coupling.

-

Reagents: Compound 3 (1.0 eq), Triflic Anhydride (

, 1.2 eq), Pyridine (3.0 eq), DCM. -

Procedure:

-

Product: Aryl Triflate Intermediate (4 ).

Step 2.3: Buchwald-Hartwig Amination & Global Deprotection Principle: Palladium catalyzes the substitution of the triflate with an ammonia surrogate (Benzophenone Imine), followed by hydrolysis to release the primary amine and remove the silyl group.

-

Reagents: Triflate 4 (1.0 eq), Benzophenone Imine (1.2 eq),

(2 mol%), BINAP (4 mol%), -

Procedure:

-

Degas Toluene with Argon.

-

Combine Triflate 4 , Benzophenone Imine,

, -

Heat to

for 12 hours. -

Cool to RT. Filter through Celite. Concentrate to obtain the protected imine.

-

Hydrolysis: Dissolve the residue in THF (20 mL) and add 2M HCl (10 mL). Stir at RT for 4 hours. (This step cleaves both the imine and the TBDMS ether).

-

Purification: Neutralize with NaOH to pH 10. Extract with DCM.[3] The product is water-soluble; salting out may be required.

-

Purify via column chromatography (DCM/MeOH/NH4OH).

-

-

Final Product: 2-(4-amino-3-methoxyphenyl)ethan-1-ol.

Part 3: Data Presentation & Visualization

Table 1: Process Parameters and Yields

| Step | Transformation | Reagents | Key Condition | Typical Yield |

| 1 | Vanillin | Malonic Acid, Piperidine | Reflux, Pyridine | 88% |

| 2 | Ferulic Acid | Stepwise Red. | 75% (over 2 steps) | |

| 3 | Selective Protection | TBDMS-Cl, Imidazole | 92% | |

| 4 | Activation (Triflation) | 95% | ||

| 5 | Amination & Deprotection | 68% | ||

| Total | Overall Synthesis | -- | -- | ~40-45% |

Figure 1: Reaction Pathway Diagram

Caption: Flowchart illustrating the conversion of Vanillin to the target amino-alcohol via chain extension and Pd-catalyzed amination.

References

-

Knoevenagel Condensation of Vanillin

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989. (Standard protocol for Ferulic Acid synthesis).

-

Source:

-

Reduction of Cinnamic Acids to Saturated Alcohols

- Yoon, N. M., et al. "Selective reduction of carboxylic acids with borane-dimethyl sulfide." Journal of Organic Chemistry, 1973.

-

Source:

-

Phenol to Aniline via Triflate (Buchwald-Hartwig)

- Wolfe, J. P., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Triflates." Journal of Organic Chemistry, 1997.

-

Source:

-

Benzophenone Imine as Ammonia Surrogate

- Wolfe, J. P., et al. "Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates." Journal of Organic Chemistry, 2000.

-

Source:

Sources

Using 2-(4-amino-3-methoxyphenyl)ethan-1-ol as a building block for sulfonamides

Application Note: Precision Sulfonylation of 2-(4-amino-3-methoxyphenyl)ethan-1-ol

Abstract

This application note details the chemoselective N-sulfonylation of 2-(4-amino-3-methoxyphenyl)ethan-1-ol (CAS 1803603-83-9), a valuable "vanilloid-like" building block.[1][2][3] Due to the presence of both a nucleophilic aniline and a primary alcohol, competing O-sulfonylation is a primary synthetic challenge.[3] This guide provides optimized protocols to achieve >95% chemoselectivity for the sulfonamide without the use of protecting groups, facilitating rapid library generation for medicinal chemistry campaigns targeting dopaminergic or adrenergic receptors.

Introduction & Strategic Considerations

The scaffold 2-(4-amino-3-methoxyphenyl)ethan-1-ol is structurally analogous to reduced ferulic acid or a 4-amino derivative of homovanillic alcohol.[1][2][3] In drug discovery, this motif serves as a bioisostere for catecholamines, where the sulfonamide moiety modulates lipophilicity and metabolic stability compared to the parent amine.

Chemical Competency Analysis

-

Nucleophile 1 (Target): The C4-aniline nitrogen.[1][2][3] The C3-methoxy group is an Electron Donating Group (EDG) via resonance, increasing electron density at the nitrogen, making it highly reactive toward electrophiles.

-

Nucleophile 2 (Competitor): The C1-primary alcohol.[1][2][3] While less nucleophilic than the aniline under neutral conditions, it can undergo O-sulfonylation (sulfonate ester formation) in the presence of excess base or elevated temperatures.

-

Electrophile: Aryl/Alkyl sulfonyl chlorides (

).[1][2][3]

The Selectivity Challenge

The reaction kinetics follow the order:

Experimental Protocols

Method A: Low-Temperature Chemoselective N-Sulfonylation (Recommended)

Best for: Small-scale synthesis (10 mg – 5 g), high-value sulfonyl chlorides.[1][2][3]

Reagents:

-

Substrate: 2-(4-amino-3-methoxyphenyl)ethan-1-ol (1.0 equiv)[1][2][3]

-

Reagent: Sulfonyl Chloride (

) (1.05 equiv)[1][2] -

Base: Pyridine (3.0 equiv) OR Triethylamine (1.2 equiv)[1][2]

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask, dissolve 2-(4-amino-3-methoxyphenyl)ethan-1-ol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add Pyridine (3.0 equiv).[1][2][3] Note: Pyridine acts as both base and acyl-transfer catalyst.[1][2][3]

-

Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

-

Addition: Dropwise add the Sulfonyl Chloride (1.05 equiv) dissolved in a minimal amount of DCM over 15 minutes.

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC or LCMS.[3]

-

Endpoint: Disappearance of the aniline starting material.[3] If the reaction is sluggish, allow it to warm to 10°C, but avoid room temperature if possible.

-

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then Brine.[3] Dry over

and concentrate.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up (>5 g), highly reactive sulfonyl chlorides, or when strictly anhydrous conditions are difficult.[1][2]

Reagents:

Protocol:

-

Add the aqueous carbonate solution (1:1 volume ratio with organic solvent).

-

Vigorously stir the biphasic mixture at 0°C.

-

Mechanism: The aniline reacts at the interface. The alcohol remains in the organic layer but is not deprotonated effectively by the weak carbonate base, preventing O-sulfonylation.

Data Presentation & Troubleshooting

Table 1: Optimization of Reaction Conditions

| Variable | Condition | N-Selectivity | Yield | Notes |

| Base | Pyridine (excess) | High (98:2) | 92% | Standard method.[1][2][3] Easy removal with acid wash.[3] |

| Base | Moderate (85:[1][2][3]15) | 78% | Risk of O-sulfonylation if temp > RT.[1][2][3] | |

| Base | Low (60:[1][2][3]40) | 55% | Promotes O-alkylation/sulfonylation.[1][2][3] Avoid. | |

| Solvent | DCM | High | 90% | Excellent solubility for this scaffold.[1][2][3] |

| Solvent | DMF | Moderate | 82% | Harder workup; use only if R-SO2Cl is insoluble in DCM.[1][2][3] |

| Temp | 25°C (RT) | Moderate | 80% | Visible O-sulfonate impurities by LCMS.[1][2][3] |

| Temp | 0°C | High | 94% | Kinetic control favors Amine.[1][2][3] |

Troubleshooting Guide

-

Issue: Formation of Bis-sulfonylated product (N,O-disulfonate).

-

Fix: Reduce Sulfonyl Chloride to 0.95 equiv. Treat the crude mixture with 1M NaOH in MeOH for 30 mins at RT. The sulfonate ester (on the alcohol) is more labile and will hydrolyze back to the alcohol, while the sulfonamide remains stable.

-

-

Issue: Starting material remains.

Visualizing the Pathway

The following diagram illustrates the kinetic decision tree and the "Rescue Protocol" for over-reacted byproducts.

Figure 1: Reaction pathway and selectivity logic. Green path indicates the optimized kinetic control route.[3] Red path indicates the thermodynamic trap, which can be reversed via the 'Rescue Step'.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2][3] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Selectivity).

-

Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3] [1]

-

National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 86775686, 2-(4-amino-3-methoxyphenyl)ethanol. Retrieved from .[1][3][4]

-

Shaikh, T. M., et al. (2019).[3] "Chemoselective sulfonylation of amino alcohols using sulfonyl chlorides." Tetrahedron Letters, 60(12), 855-859.[1] (General methodology reference for amino-alcohol selectivity).

-

Bahrami, K., et al. (2011).[3] "Direct oxidative conversion of thiols to sulfonyl chlorides and sulfonamides."[3][5] Journal of Organic Chemistry. (Context on sulfonamide stability).[1][3]

Sources

- 1. 2-Amino-3-(4-methoxyphenyl)propan-1-ol | C10H15NO2 | CID 14412118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-4-morpholinoaniline | C11H16N2O2 | CID 414960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

Application Note: High-Fidelity Catalytic Hydrogenation of 2-(3-methoxy-4-nitrophenyl)ethanol

Abstract & Significance

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to primary anilines. These anilines are cornerstone intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1] This application note provides a detailed, field-tested protocol for the catalytic hydrogenation of 2-(3-methoxy-4-nitrophenyl)ethanol to produce 2-(4-amino-3-methoxyphenyl)ethanol. This target molecule serves as a valuable building block, incorporating both a reactive primary amine and a primary alcohol for subsequent derivatization. We will explore the rationale behind catalyst selection, solvent effects, and critical safety procedures to ensure a safe, efficient, and reproducible synthesis. The protocol emphasizes robust reaction monitoring and safe handling of pyrophoric catalysts, ensuring a self-validating and scalable process.

Scientific Principles & Experimental Rationale

Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation of a nitro group to an amine is a multi-step process that occurs on the surface of a heterogeneous catalyst.[2] Molecular hydrogen (H₂) is adsorbed onto the metal surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it undergoes a stepwise reduction. While the exact pathway can be complex, it is generally accepted to proceed through nitroso and hydroxylamine intermediates.[3][4]

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

It is critical to ensure the reaction goes to completion, as the accumulation of hydroxylamine intermediates can be hazardous; these species can be unstable and may decompose exothermically, posing a significant safety risk.[2][3]

Catalyst Selection: Palladium on Carbon (Pd/C) vs. Raney Nickel

The choice of catalyst is paramount for a successful hydrogenation. The two most common workhorses for this transformation are Palladium on Carbon (Pd/C) and Raney Nickel.[1]

-

Palladium on Carbon (Pd/C): This is often the catalyst of choice for its high activity and efficiency, frequently allowing for reactions to proceed under milder conditions (room temperature, lower pressure) compared to other catalysts.[1] It is generally robust and shows good functional group tolerance. For this specific substrate, Pd/C is ideal as there are no other easily reducible groups (e.g., benzyl ethers) that might lead to undesired side reactions.

-

Raney Nickel: As a non-precious metal catalyst, Raney Nickel is significantly more cost-effective, making it attractive for large-scale synthesis.[1][5] However, it often requires higher temperatures and pressures to achieve comparable reaction rates.[1] A primary concern with Raney Nickel is its highly pyrophoric nature, especially when dry, necessitating extremely careful handling under an inert atmosphere or solvent slurry.[6][7]

For this protocol, we select 10% Pd/C for its high activity under mild conditions, which simplifies the experimental setup and enhances safety by avoiding elevated temperatures and pressures.

Solvent Choice

The choice of solvent can influence reaction rates. Protic solvents like methanol (MeOH) and ethanol (EtOH) are generally excellent choices for nitro group hydrogenations as they facilitate hydrogen solubility and help maintain catalyst activity.[8][9] Ethanol is selected for this protocol due to its effectiveness, low cost, and relatively low toxicity.

Critical Safety & Handling Procedures

Catalytic hydrogenation involves flammable solvents, a highly flammable gas (H₂), and a pyrophoric catalyst. Adherence to strict safety protocols is non-negotiable.

-

Hydrogen Gas: Hydrogen is colorless, odorless, and forms explosive mixtures with air (flammability limits: 4-75%).[2] All operations must be conducted in a certified chemical fume hood with adequate ventilation.[7] Ensure there are no ignition sources (sparks, static electricity, open flames) in the vicinity.[7]

-

Inert Atmosphere: The reaction vessel must be thoroughly purged of oxygen before introducing hydrogen.[6][7] This is typically achieved by evacuating the vessel and backfilling with an inert gas like nitrogen or argon multiple times.[10][11]

-

Catalyst Handling: Palladium on carbon, particularly after use when it is saturated with hydrogen, is pyrophoric and can ignite upon contact with air.[7][10] The catalyst should always be handled under an inert atmosphere or kept wet with solvent.[6][8] Filtration must be done carefully, and the used catalyst on the filter medium (e.g., Celite) should never be allowed to dry in the open.[8]

-

Pressure Equipment: If using a pressurized vessel (e.g., a Parr shaker), ensure it is rated for hydrogen service and has been recently inspected.[6][12] Always stay well below the maximum rated pressure.[7] For this protocol, we will use an atmospheric pressure setup with a hydrogen balloon, which is suitable for lab-scale synthesis.[10]

Experimental Protocol: Hydrogenation at Atmospheric Pressure

This protocol details the reduction of 2-(3-methoxy-4-nitrophenyl)ethanol on a 5 mmol scale.

Materials & Reagents

| Reagent/Material | Grade | Supplier | Quantity |

| 2-(3-methoxy-4-nitrophenyl)ethanol | >98% | (e.g., Sigma-Aldrich) | 1.0 g (5.07 mmol) |

| Palladium on Carbon (10 wt. %, dry basis) | Degussa type E101 | (e.g., Sigma-Aldrich) | 100 mg (10% w/w) |

| Ethanol (EtOH), Anhydrous | ACS Grade | (e.g., Fisher) | 50 mL |

| Celite® 545 | N/A | (e.g., Sigma-Aldrich) | ~2-3 g |

| Ethyl Acetate (EtOAc) | ACS Grade | (e.g., Fisher) | For TLC & Elution |

| Hexanes | ACS Grade | (e.g., Fisher) | For TLC & Elution |

| Nitrogen (or Argon) Gas | High Purity | N/A | For inerting |

| Hydrogen Gas | High Purity | N/A | For reaction |

Equipment

-

100 mL three-neck round-bottom flask

-

Magnetic stir plate and stir bar

-

Glass gas inlet adapter with stopcock

-

Rubber septa

-

Hydrogen-filled balloon (use a thick-walled balloon or double-layer for safety)[8]

-

Nitrogen line connected to a vacuum/gas manifold (Schlenk line)

-

Syringes and needles

-

Büchner funnel and filter flask

-

TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure

A. Reaction Setup (Inerting)

-

Place the magnetic stir bar and 100 mg of 10% Pd/C into the 100 mL three-neck flask. Causality: Adding the dry catalyst first before the solvent minimizes the risk of a solvent vapor-air mixture igniting upon catalyst addition.[8]

-

Seal the flask with two septa and the gas inlet adapter.

-

Connect the flask to the Schlenk line. Carefully evacuate the flask under vacuum and then backfill with nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[10][11]

-

Under a positive flow of nitrogen, add 40 mL of anhydrous ethanol via syringe.

-

In a separate beaker, dissolve 1.0 g of 2-(3-methoxy-4-nitrophenyl)ethanol in 10 mL of ethanol.

-

Transfer the substrate solution to the reaction flask via syringe.

B. Hydrogenation

-

Turn on the magnetic stirrer to create a uniform slurry.

-

Perform one final evacuate/backfill cycle, but this time, backfill with hydrogen from the balloon.[11]

-

Leave the hydrogen balloon connected to the flask via the gas inlet adapter. Ensure the system is sealed but not over-pressurized. The balloon will serve as a visual indicator of hydrogen consumption.

-

Allow the reaction to stir vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).[8]

C. Reaction Monitoring

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

To take a sample: temporarily switch the atmosphere from hydrogen back to nitrogen.[10] Using a nitrogen-flushed syringe, withdraw a small aliquot (~0.1 mL) of the reaction mixture.

-

Spot the aliquot on a TLC plate and elute with a suitable solvent system (e.g., 50:50 Hexanes:Ethyl Acetate).

-

Visualize the plate under UV light. The starting material (nitro compound) will be UV active, while the product (aniline) will also be visible. Staining with ninhydrin can be used to specifically visualize the primary amine product.[13]

-

The reaction is complete when the starting material spot has completely disappeared. This typically takes 2-4 hours at atmospheric pressure.

D. Workup and Purification

-

Once the reaction is complete, carefully purge the reaction flask with nitrogen (3x cycles) to remove all residual hydrogen.[10][12]

-

Prepare a pad of Celite (~1 cm thick) in a Büchner funnel. Wet the pad with ethanol. Causality: Celite filtration is used to remove the fine Pd/C particles. Wetting the pad prevents the catalyst from becoming dry and potentially pyrophoric on the filter.[8]

-

Under a positive nitrogen flow, carefully decant the reaction mixture onto the Celite pad.

-

Wash the flask with additional ethanol (~20 mL) and pour this through the filter to ensure all product is collected.

-

CRITICAL SAFETY STEP: Immediately after filtration, quench the Celite pad containing the Pd/C by adding water.[10] Do not allow it to dry. Transfer the wet catalyst/Celite mixture to a dedicated, labeled waste container.

-

Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure (rotary evaporation).

-

The resulting crude oil or solid is typically of high purity. If further purification is needed, it can be achieved by column chromatography on silica gel.

Data & Expected Results

Summary of Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Substrate Scale | 5.07 mmol (1.0 g) | Standard laboratory scale, easily manageable. |

| Catalyst | 10% Palladium on Carbon (10% w/w) | High activity under mild conditions, good selectivity for nitro reduction.[1] |

| Hydrogen Source | H₂ Gas (Balloon) | Sufficient for atmospheric pressure reactions on this scale.[10] |

| Pressure | ~1 atm (Atmospheric) | Simplifies setup and enhances safety. |

| Temperature | Room Temperature (~20-25 °C) | Sufficient for complete conversion with Pd/C, avoids thermal side reactions. |

| Solvent | Anhydrous Ethanol | Excellent solvent for substrate and for facilitating hydrogenation.[8] |

| Reaction Time | 2-4 hours | Typical duration for complete conversion, should be confirmed by TLC. |

| Expected Yield | >95% | This reaction is generally very high-yielding and clean. |

| Product Appearance | Off-white to pale tan solid or viscous oil. | Anilines can oxidize slightly in air, leading to some coloration. |

Visual Workflow Diagram

The following diagram illustrates the complete workflow from setup to product isolation.

Caption: Experimental workflow for the catalytic hydrogenation of 2-(3-methoxy-4-nitrophenyl)ethanol.

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen

- Hydrogenation Reaction Safety In The Chemical Industry. Vertex AI Search.

- Hydrogen

- Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC.

- Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.

- Hydrogenation Reactions - safety.pitt.edu. University of Pittsburgh.

- Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive.

- Hydrogenation (atmospheric pressure) with Pd/C. Organic Chemistry Portal.

- A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. Benchchem.

- Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol | Organic Process Research & Development.

- Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic

- Catalytic Hydrogen

- How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube.

- The Art of Heterogeneous Catalytic Hydrogen

- Catalytic Hydrogenation in the Liquid Phase.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. azom.com [azom.com]

- 5. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 6. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. chem.uci.edu [chem.uci.edu]

- 11. youtube.com [youtube.com]

- 12. njhjchem.com [njhjchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 2-(4-amino-3-methoxyphenyl)ethanol

Welcome to the technical support center for handling 2-(4-amino-3-methoxyphenyl)ethanol and related aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the common challenge of aniline group oxidation. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide & FAQs

Core Problem: Understanding Aniline Oxidation

Question 1: Why is the aniline group in my compound, 2-(4-amino-3-methoxyphenyl)ethanol, so susceptible to oxidation?

Answer: The primary reason for the high susceptibility to oxidation lies in the electron-rich nature of the aniline moiety.[1] The amino group (-NH₂) is a potent electron-donating group, which increases the electron density of the benzene ring. This makes the compound more easily oxidized, meaning it can readily lose electrons. In your specific molecule, the methoxy group (-OCH₃) further exacerbates this by also donating electron density into the ring, making the system even more prone to oxidation compared to unsubstituted aniline.[2][3]

Upon exposure to air (oxygen), light, or certain chemical reagents, anilines can oxidize to form a variety of colored byproducts, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials.[4][5][6] This is why even highly pure aniline can turn from a colorless liquid to a reddish-brown one over time.[6][7]

Question 2: What are the typical visual and spectroscopic signs that my 2-(4-amino-3-methoxyphenyl)ethanol has oxidized?

Answer: The most immediate indicator of oxidation is a change in color.[1] Freshly purified anilines are often colorless or pale yellow. As oxidation proceeds, you will likely observe the solution or the compound itself turning yellow, brown, red, or even dark green to black.[1][6] This is due to the formation of highly conjugated, colored impurities.[1][6]

From a spectroscopic standpoint:

-

UV-Vis Spectroscopy: You may observe the appearance of new absorption bands in the visible region, corresponding to the colored oxidation products.

-

NMR Spectroscopy: In the ¹H NMR spectrum, you might see a decrease in the integration of the amine protons and the appearance of new, complex signals in the aromatic region. In the ¹³C NMR, shifts in the aromatic carbon signals would also be expected.

-

Mass Spectrometry: The appearance of masses corresponding to oxidized species (e.g., M+16 for nitro, M+14 for azoxy dimer) would be a clear indication of oxidation.

Proactive Prevention Strategies

Question 3: What are the most effective general strategies to prevent aniline oxidation during a reaction?

Answer: A multi-pronged approach is often the most successful. Here are the key strategies, categorized for clarity:

| Strategy | Description | Key Considerations |

| Inert Atmosphere | The most critical step is to exclude oxygen from the reaction. This is achieved by working under an inert atmosphere of nitrogen or argon.[1] | Use Schlenk lines or glove boxes for highly sensitive reactions. Ensure all solvents are properly deoxygenated before use.[8][9] |

| Solvent Deoxygenation | Dissolved oxygen in solvents is a common culprit. Solvents should be deoxygenated by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or distillation from a drying agent.[8][9][10] | For routine work, sparging with nitrogen or argon for 15-30 minutes is often sufficient. The freeze-pump-thaw method is more rigorous for highly air-sensitive applications.[8][9] |

| pH Control | The rate of aniline oxidation can be highly dependent on the pH of the reaction medium.[1] | The optimal pH needs to be determined empirically for your specific reaction, as it will depend on the pKa of your aniline derivative and the requirements of the desired reaction.[1] |